4-(4-羟基苯基)-4-氧代丁-2-烯酸

描述

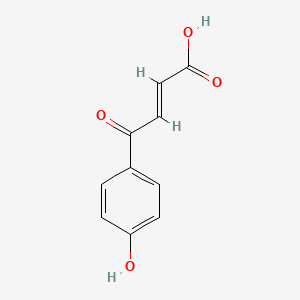

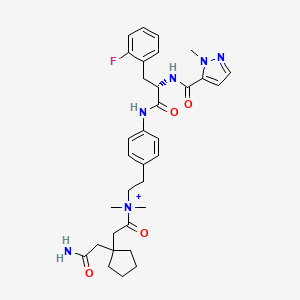

4-(4-Hydroxyphenyl)-4-oxobut-2-enoic acid is a compound that has been the subject of various studies due to its potential applications in medicinal chemistry and material science. The compound is characterized by the presence of a hydroxyphenyl group and an oxobut-2-enoic acid moiety, which contribute to its chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of related compounds has been explored through different methods. For instance, direct asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids has been achieved using a Ru catalyst, which provides a method for synthesizing chiral 2-hydroxy-4-arylbutanoic acids, a common intermediate for ACE inhibitors . Additionally, the synthesis of various azo-benzoic acids and their precursors has been confirmed using spectroscopic techniques, indicating the versatility of the core structure in forming different derivatives .

Molecular Structure Analysis

The molecular structure of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid, a related compound, has been elucidated using techniques such as FT-IR, NMR, and single crystal X-ray structural analysis. The structure is stabilized by intramolecular hydrogen bonds and forms a dendrimer-like structure in the crystal state . Similarly, the molecular structures of other derivatives have been optimized using density functional theory, highlighting the importance of computational methods in understanding the geometry and electronic properties of these compounds .

Chemical Reactions Analysis

The reactivity of 4-aryl-4-oxobut-2-enoic acid derivatives has been explored in various chemical reactions. For example, the reaction with diazo compounds leads to the formation of different products depending on the nucleophilic nature of the diazo compound and the substituents present in the aryl and pyridine parts of the substrate . Additionally, the use of 4-(6-methylnaphthalen-2-yl)-4-oxobut-2-enoic acid as a reagent for the determination of aliphatic thiol drugs demonstrates the compound's potential in analytical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(4-Hydroxyphenyl)-4-oxobut-2-enoic acid and its derivatives are influenced by their molecular structure. For instance, the presence of hydroxy and carboxylic acid groups can lead to hydrogen bonding, affecting solubility and reactivity. The thermal and magnetic properties of complexes formed with this compound have been characterized, indicating its potential in forming coordination compounds with transition metal ions . The interaction with DNA and biological screenings, such as cytotoxicity, antitumor, and antioxidant activities, have also been investigated, showing the compound's relevance in biomedical research .

科学研究应用

神经保护剂开发

4-(4-羟基苯基)-4-氧代丁-2-烯酸衍生物已被探索为酶犬尿氨酸-3-羟化酶的有效抑制剂。这种抑制在神经保护中很重要,因为它可以防止干扰素-γ诱导的喹啉酸合成增加,而过量的喹啉酸对人体有害。这项研究表明这些化合物在开发神经系统疾病治疗方法方面具有潜力 (Drysdale 等人,2000 年)。

抗菌化合物合成

该化合物已被用作多种杂环化合物的合成中的关键起始原料,例如芳基丙烯酸、哒嗪酮和呋喃酮衍生物。这些合成化合物表现出有希望的抗菌活性,突出了 4-(4-羟基苯基)-4-氧代丁-2-烯酸在开发新型抗菌剂中的潜力 (El-Hashash 等人,2015 年)。

抗菌和镇痛活性

该化合物一直是制备新型哒嗪酮和噻唑衍生物系列的关键材料,表现出中等的抗菌和镇痛活性。4-(4-羟基苯基)-4-氧代丁-2-烯酸在合成具有多种生物活性的各种化合物的用途是值得注意的 (El-Hashash 等人,2014 年)。

生物活性化合物合成

这种酸的衍生物作为构建块用于创建具有生物活性的化合物。已经开发了涉及微波辅助和三氟甲磺酸镱催化剂的高效合成方法,从而可以快速从不同的(杂)芳香酮制备目标酸。这表明 4-(4-羟基苯基)-4-氧代丁-2-烯酸在药物化学中的重要性 (Tolstoluzhsky 等人,2008 年)。

DNA 相互作用和抗肿瘤活性

该化合物已显示出与 DNA 的显着相互作用,表明在抗肿瘤应用中具有潜在用途。它还表现出抗氧化活性,与抗坏血酸等标准抗氧化剂相当。这些特性为其在癌症研究和治疗中的应用开辟了途径 (Sirajuddin 等人,2015 年)。

过渡金属离子配合物

已经合成并表征了 4-[(4-氟苯基)氨基]-4-氧代丁-2-烯酸与各种金属离子的配合物。这些配合物表现出有趣的热和磁性能,表明在材料科学中具有潜在应用 (Ferenc 等人,2017 年)。

作用机制

- The primary target of this compound is 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an enzyme involved in the catabolism of tyrosine.

- Specifically, 4-(4-Hydroxyphenyl)-4-oxobut-2-enoic acid inhibits HPPD, disrupting the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA) in the tyrosine degradation pathway .

Target of Action

安全和危害

未来方向

Diphenolic acid, or 4,4-bis(4-hydroxyphenyl)pentanoic acid, represents one of the potentially most interesting bio-products obtainable from the levulinic acid supply-chain . It represents a valuable candidate for the replacement of bisphenol A, which is strongly questioned for its toxicological issues .

属性

IUPAC Name |

(E)-4-(4-hydroxyphenyl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-6,11H,(H,13,14)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCBGQDCRBYBMK-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)/C=C/C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86690-79-1 | |

| Record name | NSC400878 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

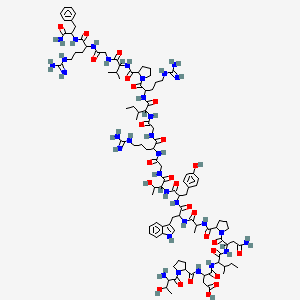

![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,8S,9S,12S,13S,15S,16R,18R)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-15-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3028543.png)

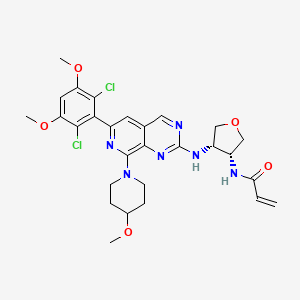

![Bis-(4-bromo-phenyl)-[1,1';4',1'']terphenyl-4-yl-amine](/img/structure/B3028546.png)

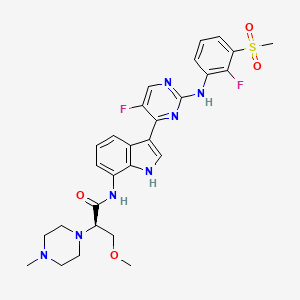

![5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B3028550.png)

![(1S,4S,5R)-3,3-Dibenzyl-6,8-dioxabicyclo[3.2.1]octan-4-ol](/img/structure/B3028559.png)